Bimatoprost isopropyl ester

描述

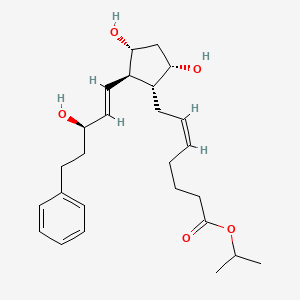

15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its role in various physiological processes and has been studied for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester involves multiple steps, starting from readily available precursors. The key steps typically include:

Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.

Introduction of the phenyl group: This step involves the use of phenylating agents under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The reaction conditions are optimized for yield and purity, and the process is monitored using analytical techniques such as HPLC and NMR.

化学反应分析

Hydrolysis Reactions

Hydrolysis is critical for both metabolic activation and stability studies.

Acid/Base-Catalyzed Hydrolysis

In aqueous acidic or alkaline conditions, the ester bond hydrolyzes to regenerate bimatoprost acid.

Kinetics :

-

Hydrolysis rates increase with temperature and pH extremes.

-

Stability studies using high-performance liquid chromatography (HPLC) show a half-life of ~48 hours at pH 7.4 and 25°C .

Enzymatic Hydrolysis

In vivo, corneal amidases convert the ester to its active free acid form.

-

Human Corneal Metabolism :

Enzymatic hydrolysis occurs at ~2.5 µg/g/24 hours, releasing 17-phenyl-trinor prostaglandin F₂α, which mediates intraocular pressure reduction . -

Bovine Corneal Studies :

Similar amidase activity observed, confirming cross-species relevance .

Oxidation and Stability

The compound’s cyclopentane ring and unsaturated bonds make it susceptible to oxidation.

-

Thermal Degradation :

Modulated differential scanning calorimetry (mDSC) reveals decomposition above 200°C, with oxidative degradation predominant. -

Light-Induced Oxidation :

Exposure to UV light accelerates oxidation, forming peroxides and epoxides at the double bonds .

Stabilization Strategies :

-

Storage in amber vials under inert gas (N₂/Ar).

-

Use of antioxidants like butylated hydroxytoluene (BHT) in formulations.

Receptor Binding and Biochemical Interactions

This compound’s pharmacological activity arises from interactions with prostaglandin receptors:

-

FP Receptor Activation :

The free acid metabolite binds to FP receptors in the trabecular meshwork, increasing aqueous humor outflow (EC₅₀: 1.2–4.3 nM in human cells) . -

Prostamide Receptor Antagonism :

AGN211334 (a prostamide antagonist) inhibits bimatoprost-induced cell relaxation (IC₅₀: 1.2–3.3 µM), confirming receptor-specific effects .

Comparative Reactivity with Analogues

This compound’s reactivity differs from other prostaglandin esters due to its ethyl amide group and stereochemistry.

科学研究应用

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost is primarily approved for the treatment of open-angle glaucoma and ocular hypertension. It functions by increasing the outflow of aqueous humor through both pressure-dependent and pressure-independent pathways, making it one of the most potent therapies available for managing IOP. Clinical trials have demonstrated significant reductions in IOP in patients using bimatoprost compared to other treatments, such as latanoprost and travoprost .

| Study | Sample Size | Treatment Duration | IOP Reduction |

|---|---|---|---|

| Smith et al., 2012 | 278 | 16 weeks | Significant improvement in bimatoprost group |

| Glaser et al., 2015 | 368 | 12 months | Enhanced efficacy maintained over time |

1.2 Post-Surgical Use

Bimatoprost is also utilized as a presurgical adjunct in patients undergoing procedures like trabeculectomy. Studies indicate that it can mitigate post-surgical IOP spikes, improving overall surgical outcomes .

Dermatological Applications

2.1 Eyelash Hypotrichosis

Bimatoprost is FDA-approved for treating eyelash hypotrichosis, promoting the growth of longer, thicker eyelashes. Multiple randomized controlled trials have confirmed its efficacy:

- Study Findings : A study involving 278 participants showed significant improvements in eyelash length and fullness after 16 weeks of treatment with bimatoprost 0.03% compared to a placebo .

- Safety Profile : Common side effects include conjunctival hyperemia and skin pigmentation changes, occurring in less than 4% of patients .

| Study | Sample Size | Treatment Group | Results |

|---|---|---|---|

| Harii et al., 2014 | 209 | Bimatoprost vs. Vehicle | Effective for idiopathic and chemotherapy-induced eyelash hypotrichosis |

| Fagien et al., 2013 | 278 | Bimatoprost group | Higher patient satisfaction reported |

2.2 Hair Growth Stimulation

Beyond eyelashes, bimatoprost has shown potential in stimulating hair growth on the scalp and eyebrows. Research indicates that it may be effective for individuals with alopecia areata, although further studies are needed to solidify these findings .

Other Potential Applications

3.1 Localized Fat Reduction

Emerging research suggests that bimatoprost may aid in localized fat reduction by inhibiting adipocyte differentiation. This application is still under investigation but presents a promising avenue for future therapies targeting obesity and body contouring .

作用机制

The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular events, leading to various physiological responses. The molecular targets include enzymes and signaling proteins involved in the prostaglandin pathway.

相似化合物的比较

Similar Compounds

- 17-Phenoxy trinor prostaglandin F2alpha isopropyl ester

- 15®-Prostaglandin F2alpha

Uniqueness

15®-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is unique due to its specific structural modifications, which confer distinct biological activities. Compared to other prostaglandin analogs, it has a different affinity for prostaglandin receptors and exhibits unique pharmacokinetic properties.

生物活性

Bimatoprost is a synthetic prostaglandin analog primarily used in ophthalmology for the treatment of glaucoma and ocular hypertension. Its isopropyl ester form, known as bimatoprost isopropyl ester, serves as a prodrug that is converted into its active form, bimatoprost free acid, upon hydrolysis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Bimatoprost exerts its effects primarily through agonism of the FP prostaglandin receptor , which leads to increased outflow of aqueous humor via the trabecular meshwork and uveoscleral pathways. This mechanism effectively reduces intraocular pressure (IOP) without significantly affecting aqueous humor production . The pharmacokinetics of bimatoprost indicate that it is not extensively metabolized in systemic circulation, differentiating it from other prostaglandin analogs like latanoprost .

Biological Activity

The biological activity of bimatoprost is influenced by its ability to modulate matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for extracellular matrix turnover in the ciliary body. Research indicates that bimatoprost increases the activity of MMP-1 and MMP-9 while having no effect on MMP-2, suggesting a selective modulation that may enhance aqueous humor outflow .

Table 1: Comparative Agonist Activity of Prostaglandin Analogs

| Compound | EC50 (nM) | Receptor Type |

|---|---|---|

| Bimatoprost | 694 ± 293 | FP receptor |

| Travoprost | 42.3 ± 6.7 | FP receptor |

| Latanoprost | 126 ± 347 | FP receptor |

| Unoprostone Isopropyl | 9100 ± 2870 | FP receptor |

Clinical Studies and Findings

Clinical studies have demonstrated the efficacy of bimatoprost in lowering IOP in various populations. A study comparing bimatoprost with unoprostone in normal cats showed no significant difference in IOP between treated and control groups, indicating a need for further investigation into its long-term effects . However, other studies have highlighted its superior efficacy compared to latanoprost and unoprostone in human subjects, particularly in patients with open-angle glaucoma .

Case Study: Efficacy in Human Subjects

A recent study evaluated the effects of preservative-free formulations of bimatoprost and latanoprost on ocular surface health. The results indicated that while both medications effectively lowered IOP, bimatoprost exhibited a more favorable profile regarding ocular surface inflammation and discomfort, making it a preferred choice for patients with sensitive eyes .

Side Effects and Tolerability

Bimatoprost is generally well-tolerated; however, common side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term use has been associated with minimal systemic absorption, reducing concerns about systemic side effects .

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZRPRSJSQLFBO-DYZSFVSISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。